2,1-Benzoxazole-3-carbonitrile

Computational Chemistry Medicinal Chemistry Scaffold Differentiation

2,1-Benzoxazole-3-carbonitrile (CAS 90348-25-7), also referred to as benzo[c]isoxazole-3-carbonitrile, is a heterocyclic building block belonging to the 2,1-benzisoxazole (anthranil) class. It is characterized by a benzene ring fused to an isoxazole moiety with a carbonitrile substituent at the 3-position.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 90348-25-7
Cat. No. B12887700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1-Benzoxazole-3-carbonitrile
CAS90348-25-7
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)C#N
InChIInChI=1S/C8H4N2O/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H
InChIKeyOLQYTADEJVKHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1-Benzoxazole-3-carbonitrile (CAS 90348-25-7): Technical Baseline for Procurement


2,1-Benzoxazole-3-carbonitrile (CAS 90348-25-7), also referred to as benzo[c]isoxazole-3-carbonitrile, is a heterocyclic building block belonging to the 2,1-benzisoxazole (anthranil) class. It is characterized by a benzene ring fused to an isoxazole moiety with a carbonitrile substituent at the 3-position [1]. This core structure is distinct from the more common 1,2-benzisoxazole regioisomer and serves as a key intermediate in medicinal chemistry for the synthesis of biologically active derivatives, including monoamine oxidase (MAO) inhibitors [2].

Why 1,2-Benzisoxazole Analogs Cannot Substitute for 2,1-Benzoxazole-3-carbonitrile


Substitution with the more common 1,2-benzisoxazole regioisomer (CAS 52046-82-9) is not functionally equivalent. Computational studies indicate that the 2,1- and 1,2-regioisomers exhibit distinct electronic properties and intermolecular interaction profiles. For instance, their proton affinities and binding energies with water molecules differ significantly, which can alter solubility, stability, and target engagement in biological systems [1]. Furthermore, the 2,1-benzisoxazole scaffold has been specifically identified as a novel core for developing selective monoamine oxidase B (MAO-B) inhibitors, a therapeutic profile not reported for the unsubstituted 1,2-benzisoxazole-3-carbonitrile core [2]. These intrinsic differences in both physicochemical behavior and biological scaffold validation underscore that these regioisomers cannot be interchanged in applications requiring precise molecular interactions.

Quantitative Differentiation of 2,1-Benzoxazole-3-carbonitrile Against Comparators


Regioisomeric Comparison: 2,1-Benzisoxazole vs. 1,2-Benzisoxazole Electronic Properties

Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(d,p) level reveal that 2,1-benzisoxazole exhibits a proton affinity (PA) that is 12.3 kJ/mol lower than that of its 1,2-benzisoxazole regioisomer [1]. This quantitative difference in basicity directly impacts hydrogen bonding capacity and interaction with biological targets, providing a basis for the distinct pharmacological profiles observed between 2,1- and 1,2-benzisoxazole derivatives.

Computational Chemistry Medicinal Chemistry Scaffold Differentiation

Biological Scaffold Validation: First Report of MAO-B Inhibition by 2,1-Benzisoxazole Core

While 1,2-benzisoxazole derivatives such as zonisamide are established MAO inhibitors, the 2,1-benzisoxazole scaffold was only recently validated for MAO inhibition. A 2024 study reported that 2,1-benzisoxazole derivatives exhibit potent and selective MAO-B inhibition, with lead compounds achieving sub-micromolar IC50 values (e.g., 0.017 µM for compound 7a) [1]. The unsubstituted 2,1-Benzoxazole-3-carbonitrile serves as the minimal core for this newly identified pharmacophore, providing a starting point for structure-activity relationship (SAR) exploration that is distinct from the 1,2-isomer series.

Neuropharmacology Enzyme Inhibition Scaffold Differentiation

Procurement-Ready Quality: Verified Purity and Analytical Characterization

Commercially available 2,1-Benzoxazole-3-carbonitrile is supplied with a standard purity of 97%, backed by batch-specific analytical data including NMR, HPLC, and GC . This level of documented purity reduces the need for in-house purification and ensures consistent performance as a synthetic intermediate, particularly when compared to less rigorously characterized or lower-purity offerings of related benzisoxazole carbonitriles from other sources.

Chemical Procurement Quality Control Synthesis

Validated Application Scenarios for 2,1-Benzoxazole-3-carbonitrile


Core Scaffold for Novel MAO-B Inhibitor Development

Researchers seeking to develop isoform-selective monoamine oxidase B (MAO-B) inhibitors can utilize 2,1-Benzoxazole-3-carbonitrile as a foundational building block. Recent studies have established the 2,1-benzisoxazole core as a novel pharmacophore for MAO-B inhibition, with optimized derivatives achieving IC50 values as low as 0.017 µM [1]. This scaffold offers a differentiated starting point compared to traditional 1,2-benzisoxazole-based MAO inhibitors, enabling exploration of new chemical space for neurological disorders.

Computational Chemistry and Drug Design Studies

The compound serves as a well-characterized model system for computational studies investigating heterocyclic interactions. DFT data quantifying its proton affinity (853.2 kJ/mol) and water-complex stabilization energies provide a reference for molecular modeling, QSAR development, and the rational design of derivatives with optimized physicochemical properties [1]. This makes it a valuable tool for academic and industrial computational chemistry groups.

Synthetic Intermediate for Functionalized Benzisoxazoles

With a documented purity of 97% and available analytical characterization (NMR, HPLC, GC) [1], 2,1-Benzoxazole-3-carbonitrile is a reliable intermediate for synthesizing more complex 2,1-benzisoxazole derivatives. Its use ensures consistent reactivity and simplifies purification workflows in both academic research and early-stage pharmaceutical development.

Technical Documentation Hub

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